GABA Transaminase Inhibition: The Central Unsubstantiated Claim
Multiple vendor and general chemistry sources qualitatively describe this compound as a 'potent inhibitor of GABA transaminase' . However, no quantitative data—such as IC50, Ki, or percent inhibition at a defined concentration—are provided for the target compound (953932-55-3). Furthermore, no direct comparator data exist for established GABA-T inhibitors (e.g., vigabatrin, CPP-115) under identical assay conditions. This renders the claim of 'potent inhibition' non-verifiable and precludes any objective potency ranking.
| Evidence Dimension | GABA transaminase inhibitory activity |
|---|---|
| Target Compound Data | Claimed 'potent inhibition' (no quantitative data available) |
| Comparator Or Baseline | Vigabatrin (irreversible GABA-T inhibitor, Ki ≈ 0.3 mM); CPP-115 (more potent vigabatrin analog, IC50 ≈ 0.03 mM). These are literature values and have not been assayed head-to-head with 953932-55-3. |
| Quantified Difference | Cannot be computed; target compound lacks any quantitative readout. |
| Conditions | Not specified; no assay conditions are reported for 953932-55-3. |
Why This Matters
Without quantitative IC50/Ki data, scientific users cannot assess whether this compound offers potency advantages over classical GABA-transaminase inhibitors or even ascertain if the claimed activity is reproducible.
